Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate is a derivative of the macrocyclic compound 1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam. These macrocyclic compounds are of significant interest due to their ability to act as ligands, forming stable complexes with various metal ions. This property is particularly useful in the field of medicinal chemistry, where such chelating agents are used in the synthesis of contrast agents for magnetic resonance imaging (MRI) and in radiotherapy for cancer treatment. The synthesis and functionalization of these compounds have been explored in several studies to improve their yield, regioselectivity, and potential applications in different fields.
In medical imaging, particularly MRI, macrocyclic compounds like those described in the papers are used to synthesize contrast agents. The high chemical and optical purity of these compounds, as demonstrated in the multigram asymmetric synthesis of chiral tetraazamacrocycles, is essential for the development of effective MRI contrast agents3. The stability of these chelates in vivo reduces the risk of metal ion release, which can be toxic, thereby improving the safety profile of the contrast agents.
The synthesis of these macrocyclic compounds has been optimized to achieve high yields and regioselectivity. For instance, the synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been improved to provide an efficient route to medically important DO3A and DOTA metal chelators1. Similarly, the synthesis of tris-(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been investigated, with optimum synthesis conditions suggested to enhance the reaction2. These advancements in synthetic methods facilitate the production of high-purity compounds for various applications.
The regioselective synthesis of these compounds is critical for their function as chelating agents. A notable example is the near quantitative synthesis of 1,4,8-tri(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide, which stops at the trisubstituted stage, demonstrating a solubility-controlled regioselective synthesis4. This precision in synthesis allows for the creation of compounds with specific properties and reactivities, which can be tailored for different applications.
The compound is derived from 1,4,8,11-tetraazacyclotetradecane through the introduction of three Boc protecting groups. The synthesis of this compound has been documented in various scientific literature and patents, highlighting its significance in synthetic organic chemistry and coordination chemistry. Its PubChem CID is 10940041, and it has a CAS number of 170161-27-0 .
The synthesis of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane involves several key steps:
This multi-step synthesis allows for the selective protection of amines while maintaining the integrity of the macrocyclic structure.
The molecular formula of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane is C₂₅H₄₈N₄O₆ with a molecular weight of approximately 500.68 g/mol .
1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane can participate in various chemical reactions due to its functional groups:
The mechanism by which 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane exerts its effects largely depends on its application:
The applications of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane span several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7